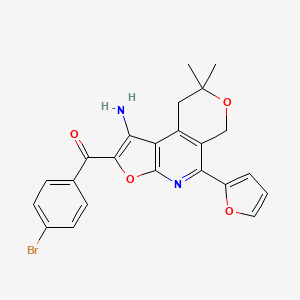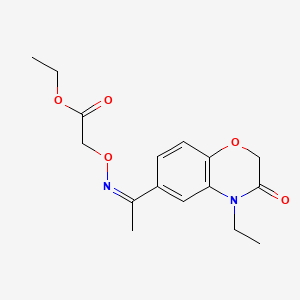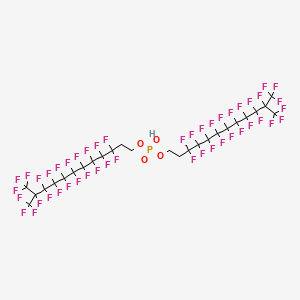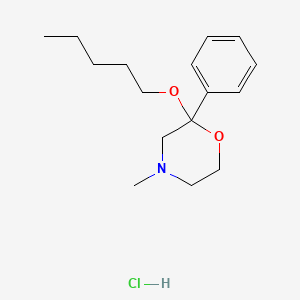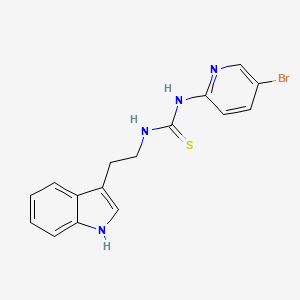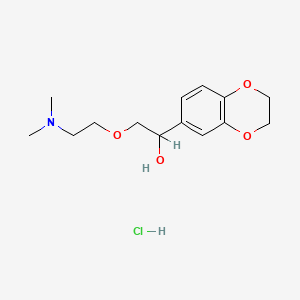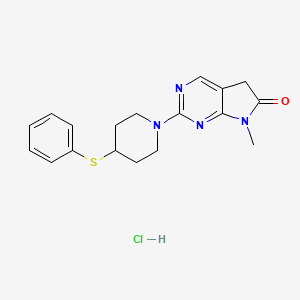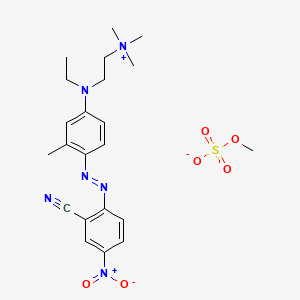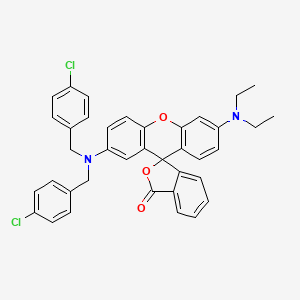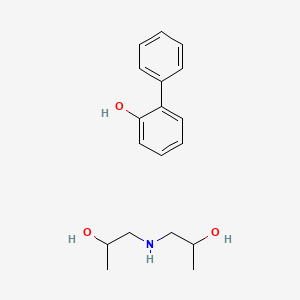
(1,1'-Biphenyl)-2-ol, diisopropanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is a chemical compound that consists of a biphenyl structure with a hydroxyl group at the 2-position and a diisopropanolamine salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt typically involves the hydroxylation of biphenyl compounds. One common method is the Pd(II)-catalyzed hydroxylation of [1,1’-biphenyl]-2-ols using tBuOOH as an oxidant . The reaction conditions include the use of palladium catalysts and specific oxidizing agents to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production methods for (1,1’-Biphenyl)-2-ol, diisopropanolamine salt may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form biphenyl derivatives with reduced functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tBuOOH for hydroxylation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve the use of catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various biphenyl derivatives with different functional groups, such as quinones, reduced biphenyls, and substituted biphenyls. These products can have diverse chemical and physical properties, making them useful in different applications.
科学研究应用
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of (1,1’-Biphenyl)-2-ol, diisopropanolamine salt involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the biphenyl structure allow the compound to form specific interactions with these targets, leading to various biological effects. The diisopropanolamine salt component can enhance the solubility and stability of the compound, facilitating its use in different applications.
相似化合物的比较
Similar Compounds
Biphenyl: A simple aromatic hydrocarbon with two connected phenyl rings.
(1,1’-Biphenyl)-4,4’-disulfonate: A biphenyl derivative with sulfonate groups.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: A biphenyl derivative with bromine and isopropoxy groups.
Uniqueness
(1,1’-Biphenyl)-2-ol, diisopropanolamine salt is unique due to the presence of both a hydroxyl group and a diisopropanolamine salt. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other biphenyl derivatives may not be able to fulfill.
属性
CAS 编号 |
68213-84-3 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
1-(2-hydroxypropylamino)propan-2-ol;2-phenylphenol |
InChI |
InChI=1S/C12H10O.C6H15NO2/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(8)3-7-4-6(2)9/h1-9,13H;5-9H,3-4H2,1-2H3 |
InChI 键 |
OUVCOUYWPMZGCR-UHFFFAOYSA-N |
规范 SMILES |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



